N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is an acetamide derivative featuring a bis-furan ethyl backbone and a 4-chlorophenoxy substituent. Its structure combines aromatic heterocycles (furan) with a halogenated phenoxy group, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-13-5-7-14(8-6-13)24-12-18(21)20-11-15(16-3-1-9-22-16)17-4-2-10-23-17/h1-10,15H,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWAZNQFHXJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves the reaction of 2,2-bis(furan-2-yl)ethanol with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and chlorophenoxyacetic acid derivatives.
Reduction: Phenoxyacetamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan rings.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and chlorophenoxy groups. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related acetamide derivatives from diverse sources.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Structural Differences and Implications
Benzothiazole-containing analogs () exhibit rigid aromatic cores, favoring DNA intercalation or enzyme inhibition, whereas the target compound’s furan rings may engage in weaker but more flexible interactions .
Nitro () and sulfonyl () groups are electron-withdrawing, stabilizing intermediates in heterocyclic synthesis, whereas chlorophenoxy is less reactive but more stable .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-(substituted phenyl)acetamides (e.g., acetic anhydride-mediated acylation; ), but the bis-furan ethyl moiety may require specialized coupling reagents .
- Multicomponent reactions (e.g., ) achieve high yields (81%) for complex analogs, suggesting scalable routes for similar compounds .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article aims to explore its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is denoted by the molecular formula and a molecular weight of 345.8 g/mol. Its structure is characterized by the presence of two furan rings and a chlorophenoxy group, which may contribute to its bioactivity.
Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms, including:
- Inhibition of cell proliferation : Many derivatives show cytotoxic effects on cancer cell lines.
- Induction of apoptosis : Certain compounds trigger programmed cell death in malignant cells.
- Inhibition of specific enzymes : Targeting enzymes like EGFR and ALP has been noted in related studies.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in the following table:
The compound demonstrated significant inhibitory effects on these cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition Studies
In addition to its cytotoxic effects, this compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression:
These findings indicate that the compound not only inhibits cancer cell growth but also affects critical signaling pathways involved in tumorigenesis.
Case Studies
A notable study published in MDPI highlighted the synthesis and evaluation of various derivatives similar to this compound, showcasing their biological activities against multiple cancer types. The study found that modifications to the chlorophenoxy group significantly impacted the compound's potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
